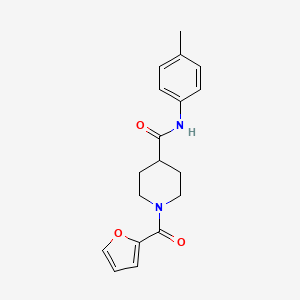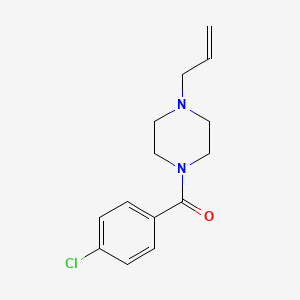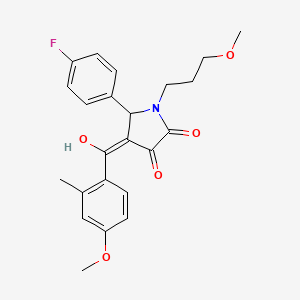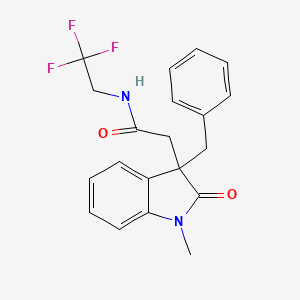![molecular formula C16H19NO4S B5328126 N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5328126.png)
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide, also known as NBQX, is a synthetic compound that has been widely used in scientific research as a potent and selective antagonist of glutamate receptors. This molecule is a member of the quinoxalinedione family and has a molecular weight of 305.4 g/mol. NBQX is a white crystalline powder that is soluble in water and organic solvents.
作用機序
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide acts as a competitive antagonist of the AMPA subtype of glutamate receptors. These receptors are involved in fast excitatory neurotransmission and play a critical role in synaptic plasticity and learning. By blocking the activity of these receptors, this compound can modulate glutamate signaling and prevent excessive excitatory activity that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects, including reducing excitotoxicity, inhibiting seizures, and improving cognitive function. In animal models, this compound has been shown to protect against neuronal damage caused by ischemia, traumatic brain injury, and excitotoxicity. It has also been shown to improve learning and memory in various behavioral tasks.
実験室実験の利点と制限
One of the main advantages of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide is its high potency and selectivity for the AMPA subtype of glutamate receptors. This allows researchers to specifically target these receptors and study their role in various physiological and pathological processes. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods.
将来の方向性
There are several potential future directions for research on N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, the role of AMPA receptors in various neurological and psychiatric disorders continues to be an active area of research, and this compound may have potential as a therapeutic agent in these conditions.
合成法
The synthesis of N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide involves the condensation of 2-amino-3,4-dimethoxybenzoic acid with 1-(chloromethyl)-3,4-dimethoxybenzene to form the intermediate N-(3,4-dimethoxybenzyl)-2-amino-3,4-dimethoxybenzamide. This intermediate is then treated with benzenesulfonyl chloride and triethylamine to yield this compound.
科学的研究の応用
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of glutamate receptors in various physiological and pathological processes. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders, including epilepsy, stroke, Alzheimer's disease, and depression.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-12(13-9-10-15(20-2)16(11-13)21-3)17-22(18,19)14-7-5-4-6-8-14/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLFVXMBVWNDMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5328067.png)
![[3-(ethoxycarbonyl)phenyl]phosphinic acid](/img/structure/B5328087.png)
![9-[(3,5-difluorophenyl)sulfonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5328093.png)
![2,4-dimethoxy-6-({4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl}carbonyl)pyrimidine](/img/structure/B5328095.png)



![(3-{3-[(4-methyl-1-piperazinyl)carbonyl]-1,4'-bipiperidin-1'-yl}-3-oxopropyl)amine dihydrochloride](/img/structure/B5328128.png)
![N-(4-methoxy-2-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5328130.png)

![4-[3-methyl-5-oxo-4-(3,4,5-trimethoxybenzylidene)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B5328143.png)